Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIFLYLUXJHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=NC2=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700323 | |
| Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257852-54-2 | |
| Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Dihydroxy-1,5-Naphthyridine Precursors
A widely reported method involves the bromination of ethyl 4,7-dihydroxy-1,5-naphthyridine-3-carboxylate using phosphorus tribromide (PBr₃). The hydroxyl groups at positions 4 and 7 are replaced by bromine atoms under reflux conditions, yielding the target compound in high purity .
Reaction Conditions :
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Precursor : Ethyl 4,7-dihydroxy-1,5-naphthyridine-3-carboxylate
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Reagent : Excess PBr₃ (neat or in dichloromethane)
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Temperature : 80–120°C (reflux)
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Time : 6–12 hours
The mechanism proceeds via nucleophilic substitution, where PBr₃ acts as both a Lewis acid and bromine source. The electron-deficient nature of the naphthyridine ring facilitates displacement of hydroxyl groups, with the ester moiety at position 3 stabilizing the intermediate . Challenges include controlling exothermic reactions and minimizing side products like phosphoric acid derivatives.
Direct Electrophilic Bromination of 1,5-Naphthyridine Derivatives
Direct bromination of ethyl 1,5-naphthyridine-3-carboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) offers a single-step route. Regioselectivity is governed by the electron-withdrawing ester group at position 3, which directs bromination to positions 4 and 7 via meta-directing effects .
Reaction Conditions :
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Substrate : Ethyl 1,5-naphthyridine-3-carboxylate
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Reagent : Br₂ (1.2–2.0 equiv) in acetic acid or NBS with catalytic FeBr₃
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Temperature : 0–25°C (to minimize over-bromination)
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Time : 2–4 hours
Electrophilic aromatic substitution occurs preferentially at positions 4 and 7 due to resonance stabilization from the adjacent nitrogen atoms. The use of FeBr₃ enhances reactivity by polarizing the Br–Br bond. However, competing side reactions, such as mono-bromination or tribromination, necessitate careful stoichiometric control .
Cyclization of Brominated Pyridine Intermediates
The Conrad-Limpach reaction enables the construction of the 1,5-naphthyridine ring from brominated pyridine precursors. For example, 3-amino-4,7-dibromopyridine reacts with ethyl acetoacetate under thermal conditions to form the naphthyridine core .
Reaction Conditions :
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Precursors : 3-Amino-4,7-dibromopyridine and ethyl acetoacetate
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Catalyst : Montmorillonite K10 or p-toluenesulfonic acid
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Temperature : 150–180°C (neat or in xylene)
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Time : 8–16 hours
This method exploits the nucleophilicity of the amine group and the electrophilicity of the β-ketoester. Cyclodehydration forms the fused pyridine-pyrrole system, with bromine atoms retained at positions 4 and 7. The ester group is introduced concomitantly during cyclization .
Halogen Exchange Reactions
Halogen exchange from chloro or iodo analogs provides an alternative pathway. Ethyl 4,7-dichloro-1,5-naphthyridine-3-carboxylate undergoes nucleophilic aromatic substitution with lithium bromide (LiBr) in dimethylformamide (DMF) .
Reaction Conditions :
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Substrate : Ethyl 4,7-dichloro-1,5-naphthyridine-3-carboxylate
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Reagent : LiBr (3.0 equiv) in DMF
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Temperature : 100–120°C
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Time : 12–24 hours
The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) displacement of chloride by bromide. High temperatures and polar aprotic solvents favor the substitution, though competing hydrolysis of the ester group requires anhydrous conditions .
Comparative Analysis of Methods
| Method | Starting Material | Reagents/Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Bromination of Dihydroxy | Ethyl 4,7-dihydroxy-1,5-naphthyridine-3-carboxylate | PBr₃, reflux | 70–85% | High regioselectivity, scalable | Handling corrosive PBr₃ |
| Direct Bromination | Ethyl 1,5-naphthyridine-3-carboxylate | Br₂/FeBr₃, 0–25°C | 50–65% | Single-step synthesis | Over-bromination, moderate yields |
| Cyclization | 3-Amino-4,7-dibromopyridine | Ethyl acetoacetate, 150–180°C | 60–75% | Simultaneous ring formation and bromination | Requires high-temperature conditions |
| Halogen Exchange | Ethyl 4,7-dichloro-1,5-naphthyridine-3-carboxylate | LiBr, DMF, 100–120°C | 55–70% | Applicable to chloro analogs | Long reaction times, solvent toxicity |
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity:
Chemical Reactions Analysis
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The bromine atoms make it suitable for cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the naphthyridine ring system play crucial roles in binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The substitution pattern on the naphthyridine core critically influences physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) at positions 4 and 7 enhances electrophilic substitution reactivity compared to chloro or methoxy derivatives .
- Isomerism : The 1,6-naphthyridine isomer (e.g., Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate) exhibits distinct electronic properties due to altered ring connectivity .
Physicochemical Properties
- Solubility : Bromine’s lipophilicity enhances solubility in organic solvents (e.g., THF, DCM) compared to polar methoxy or hydroxy derivatives .
- Melting Points : Brominated compounds generally exhibit higher melting points than chloro analogs due to stronger van der Waals interactions .
- Spectroscopic Data : Distinct NMR shifts are observed for Br vs. Cl or OMe substituents. For example, the methoxy group in Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate shows a characteristic singlet at δ 3.85 ppm in ¹H NMR .
Biological Activity
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 360.001 g/mol. The compound features a naphthyridine core with bromine substituents at positions 4 and 7, which significantly influence its biological activity and chemical reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, it has been found to induce apoptosis in cancer cells through the activation of intrinsic pathways and the modulation of key signaling molecules involved in cell survival and death .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of bromine enhances its binding affinity to various biological macromolecules, potentially increasing its efficacy as a therapeutic agent. The compound may interfere with enzyme activity or receptor binding, leading to altered cellular responses .
Case Studies
Several studies have explored the efficacy and mechanisms of this compound:
- Antimicrobial Study : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Study : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cell lines (MCF-7), with IC50 values around 15 µM after 48 hours of exposure.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other naphthyridine derivatives:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl 4-bromo-1,5-naphthyridine-3-carboxylate | Monobrominated Naphthyridine | Moderate | Low |
| Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate | Monobrominated Naphthyridine | Low | Moderate |
| This compound | Dibrominated Naphthyridine | High | High |
This table illustrates that the dibrominated derivative exhibits superior antimicrobial and anticancer activities compared to its mono-brominated counterparts .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, and how is regioselectivity controlled?
- The compound is synthesized via thermal cyclization of precursors such as 3-[(2,2-diethoxycarbonylvinyl)amino]pyridine derivatives. Bromination is typically achieved using brominating agents (e.g., Br₂ or NBS) under controlled conditions. Regioselectivity in bromination is influenced by electron-donating/withdrawing substituents and steric effects. For example, bromination at the 4- and 7-positions of the naphthyridine core is favored due to the directing effects of the ester group at position 3 and the inherent electronic properties of the heterocycle .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and DEPT) is essential for confirming the substitution pattern and bromine positions. For example, coupling constants in ¹H NMR can differentiate between adjacent and non-adjacent protons on the naphthyridine ring . X-ray crystallography (using programs like SHELXL) resolves crystal packing and molecular geometry, while HPLC with UV detection ensures purity (>95%) .
Q. What are the stability considerations for storing and handling this compound?
- Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as alkaline conditions (e.g., NaOH) can hydrolyze the ester to the carboxylic acid. Safety data sheets recommend handling in a fume hood due to potential respiratory irritation .
Advanced Research Questions
Q. How can researchers address contradictory NMR data arising from dynamic processes in this compound?
- Dynamic effects (e.g., ring puckering or rotational isomerism) may cause splitting inconsistencies. Use variable-temperature NMR to freeze conformational changes. For example, cooling to −40°C can resolve overlapping peaks in ¹H NMR spectra. If ambiguity persists, compare experimental data with DFT-calculated chemical shifts .
Q. What methodological optimizations improve the hydrolysis of the ethyl ester to the carboxylic acid derivative?
- Hydrolysis with 2.5 M NaOH under reflux for 1 hour yields >85% of the carboxylic acid. For acid-sensitive substrates, use microwave-assisted synthesis (120°C, 20 min) to reduce side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ IR spectroscopy for ester C=O band disappearance (∼1700 cm⁻¹) .
Q. How does substituent placement on the naphthyridine core influence reactivity in cross-coupling reactions?
- The 4- and 7-bromo groups are highly reactive in Suzuki-Miyaura couplings due to their proximity to the electron-deficient pyridine-like nitrogen. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water (3:1) at 80°C. Steric hindrance from the 3-carboxylate group may slow reactivity at position 3, requiring longer reaction times .
Q. What computational tools are recommended for modeling the electronic structure of this compound?
- Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in reactivity studies. Pair with molecular docking (AutoDock Vina) to assess interactions with biological targets like kinase enzymes. Validate models against crystallographic data from SHELX-refined structures .
Q. How can researchers resolve discrepancies in crystallographic data for polymorphic forms of this compound?
- Polymorphism affects packing efficiency and unit cell parameters. Use synchrotron X-ray diffraction for high-resolution data collection. Refine structures with OLEX2 or SHELXTL , and validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., halogen bonds from bromine atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
